N-(5,5-dioxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-phenylpropanamide
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Overview
Description
N-[2-(4-methylphenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]-3-phenylpropanamide is a complex organic compound that belongs to the class of thienopyrazoles. This compound is characterized by its unique structure, which includes a thieno[3,4-c]pyrazole core, a phenylpropanamide moiety, and a 4-methylphenyl group. The presence of these functional groups imparts specific chemical and biological properties to the compound, making it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-methylphenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]-3-phenylpropanamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Thieno[3,4-c]pyrazole Core: This step involves the cyclization of a suitable precursor, such as a 1-phenyl-3-(2-phenylethynyl)-1H-pyrazole-4-carbaldehyde, using an iodine-mediated electrophilic cyclization reaction.
Introduction of the 4-Methylphenyl Group: The 4-methylphenyl group can be introduced through a Suzuki cross-coupling reaction with a boronic acid derivative.
Formation of the Phenylpropanamide Moiety: The final step involves the coupling of the thieno[3,4-c]pyrazole intermediate with a phenylpropanamide derivative under appropriate reaction conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of microwave irradiation to shorten reaction times and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-methylphenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]-3-phenylpropanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles or electrophiles depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.
Scientific Research Applications
N-[2-(4-methylphenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]-3-phenylpropanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antiproliferative activity against cancer cell lines.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of N-[2-(4-methylphenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]-3-phenylpropanamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to the modulation of cellular processes such as proliferation, apoptosis, or signal transduction . Molecular docking studies have shown that the compound can fit into the active sites of target proteins, resulting in specific biological effects .
Comparison with Similar Compounds
N-[2-(4-methylphenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]-3-phenylpropanamide can be compared with other similar compounds, such as:
Celecoxib: A well-known anti-inflammatory drug with a similar pyrazole core.
Quinolinyl-pyrazoles: Compounds with similar pharmacological properties but different core structures.
Hydrazine-coupled pyrazoles: Compounds with potent antileishmanial and antimalarial activities.
The uniqueness of N-[2-(4-methylphenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]-3-phenylpropanamide lies in its specific structural features and the resulting biological activities, which distinguish it from other related compounds.
Properties
Molecular Formula |
C21H21N3O3S |
---|---|
Molecular Weight |
395.5 g/mol |
IUPAC Name |
N-[2-(4-methylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3-phenylpropanamide |
InChI |
InChI=1S/C21H21N3O3S/c1-15-7-10-17(11-8-15)24-21(18-13-28(26,27)14-19(18)23-24)22-20(25)12-9-16-5-3-2-4-6-16/h2-8,10-11H,9,12-14H2,1H3,(H,22,25) |
InChI Key |
SCQPBKDZIQLBFT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=C3CS(=O)(=O)CC3=N2)NC(=O)CCC4=CC=CC=C4 |
Origin of Product |
United States |
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